molecular formula C16H22F3NO4S2 B2984238 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1797341-72-0

4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No. B2984238
CAS RN: 1797341-72-0
M. Wt: 413.47
InChI Key: ILTUATINYDYDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl phenyl sulfone, a compound that shares some structural similarities with the one you’re asking about, is traditionally a nucleophilic trifluoromethylating agent . It’s used as a trifluoromethyl radical precursor .


Synthesis Analysis

A method has been developed for the trifluoromethylation of secondary amines using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can form electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . They have unique properties that make them useful in various applications .

Scientific Research Applications

Anticancer Activity

Compounds bearing the piperidine nucleus, similar in structure to the compound of interest, have been synthesized and evaluated for their biological activities, particularly against cancer. One study describes the synthesis of novel sulfones containing biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with compounds that include piperidine derivatives. These newly synthesized compounds showed promising in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting the potential therapeutic applications of such sulfonamide derivatives in cancer treatment (Bashandy et al., 2011).

Antimicrobial and Antioxidant Properties

Several studies have focused on synthesizing derivatives of piperidine and examining their antimicrobial and antioxidant properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to talented activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as antimicrobial agents (Khalid et al., 2016).

Material Science and Chemistry

The compound 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, due to its sulfonyl and piperidine components, may also find applications in material science and synthetic chemistry. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful thiophile that can activate thioglycosides to glycosyl triflates, demonstrating the utility of such compounds in glycoscience and the synthesis of complex molecules (Crich and Smith, 2001).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to 4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine have been investigated for their role as enzyme inhibitors with potential therapeutic applications. For instance, heteroaryl sulfonamides have been identified as selective antagonists for the EP1 receptor subtype, with some analogs showing in vivo antagonist activity, underscoring the potential of such compounds in drug development and therapeutic interventions (Naganawa et al., 2006).

Future Directions

The use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor opens up new possibilities for the synthesis of complex molecules . Future research may explore these possibilities further.

properties

IUPAC Name

4-(2-methylpropylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S2/c1-12(2)11-25(21,22)13-7-9-20(10-8-13)26(23,24)15-6-4-3-5-14(15)16(17,18)19/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUATINYDYDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isobutylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.